
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride, also known as MMB-dihydrochloride, is an organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and alcohols. MMB-dihydrochloride is a chiral compound, meaning that it can exist in two forms, with the two forms being mirror images of each other. This property makes it useful in a variety of applications, including as a chiral catalyst and as a starting material for organic synthesis.
Wissenschaftliche Forschungsanwendungen
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloridehloride is used in a variety of scientific research applications, including as a chiral catalyst in asymmetric synthesis, as a starting material for organic synthesis, and as a reagent in the synthesis of biologically active compounds. It has also been used in the synthesis of pharmaceuticals, such as antiviral drugs, and in the synthesis of materials for use in medical devices.
Wirkmechanismus
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloridehloride acts as a chiral catalyst in asymmetric synthesis, facilitating the formation of a single enantiomer of a desired product. It also acts as a nucleophile in organic synthesis, allowing it to react with a variety of electrophiles to form desired products.
Biochemical and Physiological Effects
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloridehloride has not been found to have any adverse biochemical or physiological effects when used in scientific research applications. It is considered to be non-toxic and non-irritating, and has been found to be safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloridehloride in laboratory experiments is its ability to facilitate the formation of a single enantiomer of a desired product. This makes it ideal for use in asymmetric synthesis. However, it is important to note that 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloridehloride is not suitable for use in all laboratory experiments, as it is not suitable for use in reactions involving strong acids or bases.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloridehloride in scientific research. These include its use in the synthesis of new pharmaceuticals and medical devices, its use as a chiral catalyst in asymmetric synthesis, and its use as a reagent in the synthesis of biologically active compounds. Additionally, further research could be conducted to explore the potential applications of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloridehloride in other areas, such as in the synthesis of materials for use in nanotechnology.
Synthesemethoden
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloridehloride can be synthesized through a variety of methods, including the use of a Grignard reaction. In this method, a Grignard reagent is reacted with a halogenated alkyl halide to form an alkyl halide. This alkyl halide is then reacted with a base, such as sodium hydroxide, to form an alkoxide. This alkoxide is then reacted with a halogenated alkyl halide to form the desired product. Other methods of synthesis include the use of a catalytic hydrogenation reaction, a palladium-catalyzed coupling reaction, and a palladium-catalyzed cross-coupling reaction.
Eigenschaften
IUPAC Name |
3-methyl-3-morpholin-4-ylbutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-9(2,3-4-10)11-5-7-12-8-6-11;;/h3-8,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATGUWJYUDTOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)N1CCOCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

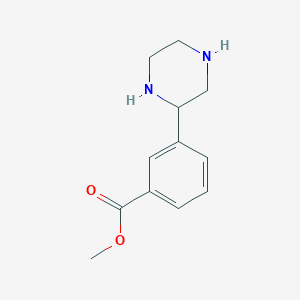

![7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl}-1,2-dihydroquinolin-2-one](/img/structure/B6602066.png)

![1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole](/img/structure/B6602075.png)
![1-[(4-fluoro-3-methoxyphenyl)methyl]-3-[5-(1H-pyrazol-4-yl)pyridin-2-yl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B6602095.png)
![1-[4'-(dimethylamino)-[1,1'-biphenyl]-3-yl]-3,3-dimethylurea hydrochloride](/img/structure/B6602097.png)
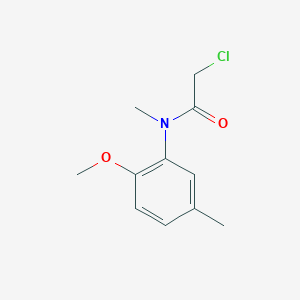
![11-benzyl-5-[ethyl(propyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6602100.png)
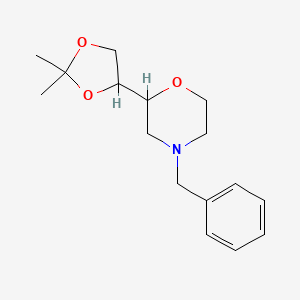
![6,9-dioxadispiro[2.1.4^{5}.3^{3}]dodecane](/img/structure/B6602116.png)
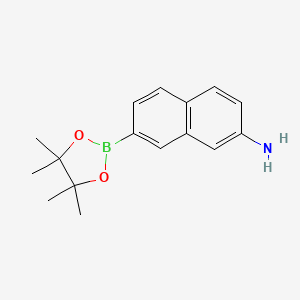
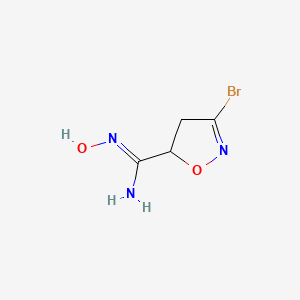
![Urea, N-(2,3-dihydro-3-benzofuranyl)-N'-[4-[(3-fluorophenyl)methyl]tetrahydro-2H-pyran-4-yl]-](/img/structure/B6602139.png)